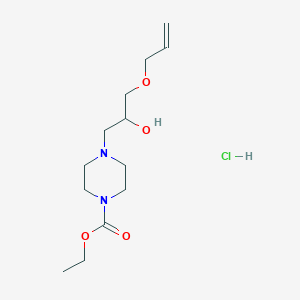

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

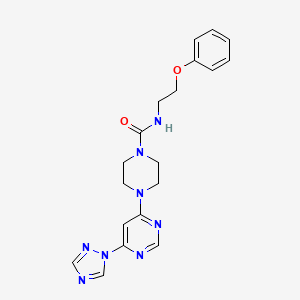

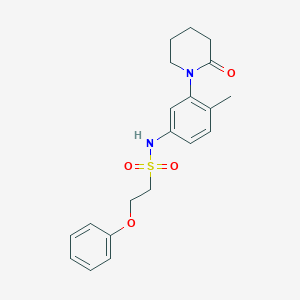

Piperazine derivatives are a significant class of chemical compounds due to their many pharmacological properties . They consist of a six-membered ring and contain two nitrogen atoms in opposite positions . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of a piperazine with various functional groups . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the functional groups attached to the piperazine ring . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the functional groups attached to the piperazine ring . For example, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .Scientific Research Applications

Efficient Synthesis of Piperazine Derivatives

An efficient and scalable synthesis method for differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride. These derivatives are valuable as synthetic building blocks in the preparation of biologically active compounds and for constructing combinatorial libraries, indicating their importance in drug discovery and development processes (Gao & Renslo, 2007).

Antimicrobial and Biological Activities

Research on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has demonstrated significant antimicrobial, antilipase, and antiurease activities. This suggests the potential of piperazine derivatives in the development of new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Spiro Derivatives

The synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate showcases the versatility of piperazine derivatives in creating complex and functionally diverse molecules. These compounds have potential applications in material science and pharmaceuticals (Shin et al., 1983).

Development of Dual Antihypertensive Agents

The design and synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents further illustrate the application of piperazine derivatives in medicinal chemistry. The study on the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts offers insights into the physicochemical properties influencing the biological activity of these compounds (Marvanová et al., 2016).

Antihistamine Properties

Cetirizine, a derivative with a piperazine structure, serves as a selective H1 histamine receptor antagonist. It demonstrates the therapeutic potential of piperazine derivatives in treating allergic conditions such as urticaria and allergic rhinitis (Arlette, 1991).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research and development of piperazine derivatives could involve the synthesis of new derivatives with improved pharmacological properties . Piperazines are one of the most important chemical compound classes used in new drug discovery, and the piperazine scaffold as a privileged structure is considered to be the core of different therapeutic drug designs .

properties

IUPAC Name |

ethyl 4-(2-hydroxy-3-prop-2-enoxypropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h3,12,16H,1,4-11H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWQTBMLJWWBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COCC=C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)

![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)

![N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2995880.png)

![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)

![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)